2-(Triethoxymethyl)pyridine
Description
Contextualization within Pyridine (B92270) Heterocycle Chemistry
Pyridine, a heterocyclic aromatic organic compound with the formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.com It is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom significantly influences the molecule's physical and chemical properties, making pyridine and its derivatives essential in various chemical syntheses and applications. numberanalytics.comwikipedia.org The pyridine ring is a fundamental component in numerous pharmaceuticals, agrochemicals, and vitamins. wikipedia.org
The chemistry of pyridine is characterized by its basicity, aromaticity, and reactivity. The nitrogen atom's lone pair of electrons is in an sp2 orbital, separate from the aromatic π-system, which imparts basic properties. wikipedia.org This electronic arrangement makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity towards electrophilic and nucleophilic substitution. wikipedia.orgnih.gov Electrophilic substitution occurs less readily than in benzene and primarily at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. wikipedia.orgnih.gov
Within this rich chemical landscape, substituted pyridines are crucial building blocks in organic synthesis. semanticscholar.org The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its properties and the creation of a diverse array of molecules with specific applications. nih.govnih.gov 2-(Triethoxymethyl)pyridine is one such derivative, featuring a triethoxymethyl group at the 2-position of the pyridine ring. This substitution pattern is of particular interest due to the unique reactivity it imparts to the molecule.
Significance of Acetal (B89532) Functionality in Organic Synthesis
The triethoxymethyl group in this compound is a type of acetal. In organic chemistry, an acetal is a functional group characterized by the connectivity R2C(OR')2. wikipedia.org Acetals are derived from aldehydes or ketones and are known for their stability and use as protecting groups in multi-step syntheses. numberanalytics.comfiveable.me
The primary role of acetal functionality in organic synthesis is the protection of carbonyl groups (aldehydes and ketones) from unwanted reactions under various conditions. numberanalytics.comfiveable.me Acetals are stable in neutral and basic environments, as well as in the presence of many oxidizing and reducing agents. fiveable.mechemistrywithdrsantosh.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. fiveable.me The carbonyl group can be easily regenerated by hydrolyzing the acetal under acidic conditions. chemistrywithdrsantosh.compearson.com
The formation of acetals is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol, which produces water as a byproduct. wikipedia.orgnumberanalytics.com To drive the reaction towards acetal formation, water is typically removed from the reaction mixture. wikipedia.org The choice of alcohol and reaction conditions can be tailored to control the formation and stability of the resulting acetal. fiveable.me
Overview of Research Trajectories for the Chemical Compound
Research involving this compound and similar structures has explored their synthesis and reactivity. For instance, the synthesis of 2-(trifluoromethyl)pyridines has been investigated for their potential as inverse agonists targeting bacterial quorum sensing. nih.gov Another area of research has been the development of efficient synthetic routes to related compounds, such as the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine. rsc.org
The reactivity of the acetal group in pyridine derivatives is also a subject of study. For example, refluxing an enaminone with triethylorthoformate can yield a triethoxymethyl derivative. mdpi.com Furthermore, the reactivity of copper(II) 1,3-diketonate complexes ligated by tris-(2-pyridylmethyl)amine has been shown to involve retro-Claisen-type C-C bond cleavage. rsc.org These research directions highlight the interest in understanding and utilizing the chemical properties of pyridines substituted with functional groups like the triethoxymethyl moiety for various synthetic applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C12H19NO3 |
| IUPAC Name | This compound |
| CAS Number | 1823613-30-4 |
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-9-7-8-10-13-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
DAACENCADFMWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Triethoxymethyl Pyridine and Analogous Pyridine Acetals
Strategies Involving Pyridine (B92270) Carboxaldehydes as Precursors
The most direct and common approach to synthesizing pyridine acetals involves the use of pyridine carboxaldehydes as starting materials. This strategy leverages the reactivity of the aldehyde group to form the acetal (B89532) moiety.
Approaches to Pyridine Ring Formation Bearing Acetal Groups
An alternative synthetic strategy involves constructing the pyridine ring itself with the acetal group already incorporated into one of the precursors. This approach is particularly useful for accessing highly substituted or complex pyridine acetals that may be difficult to prepare through direct acetalization.
Cyclocondensation and Annulation Reactions for Substituted Pyridines
Cyclocondensation and annulation reactions are powerful tools for the synthesis of heterocyclic systems, including pyridines. These methods involve the formation of the pyridine ring from acyclic precursors.
One such strategy is the [3+3] annulation of ketones with oxime acetates, catalyzed by copper, to produce polysubstituted pyridines. rsc.orgrsc.org This method involves the in-situ generation of enones and imines from saturated ketones and oxime acetates, respectively, which then undergo a cascade annulation and oxidative aromatization. rsc.org This approach is advantageous due to its tolerance of various functional groups, the use of readily available starting materials, and the employment of an inexpensive catalyst. rsc.org
Another example involves the synthesis of substituted pyridine-2,4(1H,3H)-diones from acyl(carbamoyl)ketene S,S-acetals. This one-pot cyclization reaction proceeds via tandem Aldol-type condensation and aza-nucleophilic vinyl substitution. thieme-connect.com The reaction of these acetals with N,N-dimethylformamide dimethyl acetal (DMFDMA) at elevated temperatures affords the desired pyridine derivatives in high yields. thieme-connect.com
Furthermore, a facile synthesis of fully substituted pyridin-2(1H)-ones has been developed from α-oxoketene-S,S-acetals and malononitrile (B47326) in the presence of a base. researchgate.net These methods highlight the versatility of using precursors containing acetal or thioacetal functionalities to construct the pyridine ring.
Multicomponent Reaction Protocols for Pyridine Scaffolds
Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules from three or more starting materials in a single step. bohrium.com These reactions are particularly well-suited for the construction of diverse pyridine scaffolds. bohrium.comrsc.orgresearchgate.net
A notable example is a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation to yield highly substituted pyridines. acs.org This method is lauded for its excellent yields, short reaction times, and environmentally friendly conditions. acs.org
Another MCR approach involves the reaction of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. beilstein-journals.org While the primary product is a pyrrole, under specific conditions with a pyrazole-based amine, a polysubstituted pyrazolo[3,4-b]pyridine derivative can be synthesized. beilstein-journals.org This highlights the potential of MCRs to generate diverse heterocyclic scaffolds, including those related to pyridine acetals, by carefully selecting the reaction components and conditions.
Chemical Transformations for Acetal Group Introduction onto Pre-formed Pyridine Rings
While less common, it is also possible to introduce an acetal group onto a pre-formed pyridine ring through various chemical transformations. This approach often involves the functionalization of a substituent already present on the pyridine ring.
For instance, a methyl or vinyl group at the 2-position of the pyridine ring can be converted into an aldehyde, which can then be transformed into an acetal. google.com One patented method describes the oxidation of 2-methylpyridine (B31789) to 2-pyridinemethanol, which is then further oxidized to 2-pyridinecarboxaldehyde (B72084). google.com This aldehyde can subsequently undergo acetalization.
Another approach involves the conversion of a 2-hydroxyl group on a pyridine analog to a 2-OTf group, followed by a Stille vinylation reaction to introduce a vinyl group. google.com Ozonolysis of this 2-vinyl group yields the 2-carboxaldehyde, which is a direct precursor for acetal formation. google.com These methods provide a route to pyridine acetals starting from appropriately substituted pyridine derivatives.
Reactivity Profiles and Chemical Transformations of 2 Triethoxymethyl Pyridine and Its Derivatives
Reactions Involving the Triethoxymethyl (Acetal) Moiety
The triethoxymethyl group, a diethyl acetal (B89532) of the corresponding picolinaldehyde, is susceptible to reactions typical of acetals, primarily involving cleavage of the C-O bonds. These transformations are crucial for unmasking the aldehyde functionality or for modifying the acetal structure.
The hydrolysis of the acetal group in 2-(triethoxymethyl)pyridine to yield 2-pyridinecarboxaldehyde (B72084) is a fundamental transformation. This reaction is typically catalyzed by acid and proceeds through a hemiacetal intermediate. The rate of hydrolysis is dependent on several factors, including the pH of the solution and the temperature.
The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the ethoxy groups, followed by its departure as ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the hemiacetal. Further protonation of the remaining ethoxy group and its elimination as ethanol, followed by deprotonation of the hydroxyl group, leads to the formation of the aldehyde.
Table 1: Conditions for Acetal Hydrolysis
| Substrate Analogue | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(1,3-Dioxolan-2-yl)pyridine | Aqueous Acid | 2-Pyridinecarboxaldehyde | organicchemistrydata.org |
| Oxazepam | pH 1-11 | Benzophenone derivative and glycine (B1666218) derivative | nih.gov |
Transacetalization, or acetal exchange, is a process where the alkoxy groups of an acetal are replaced by different alkoxy groups from another alcohol or diol. This reaction is also typically acid-catalyzed and is an equilibrium process. For this compound, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would be expected to yield the corresponding cyclic acetal, 2-(1,3-dioxolan-2-yl)pyridine. The formation of a cyclic acetal is often favored due to the positive entropy change associated with the release of two molecules of ethanol for every one molecule of diol consumed.
The mechanism is analogous to that of hydrolysis, with the incoming alcohol or diol acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using an excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture, for instance, by azeotropic distillation. The synthesis of pyridine-2-carbaldehyde ethylene acetal has been reported by reacting 2-pyridinecarboxaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid monohydrate, with the water formed being removed azeotropically organicchemistrydata.org. A similar transacetalization approach starting from this compound would be a viable route to this and other cyclic acetals.
Table 2: Acetal Exchange Reactions
| Acetal | Reagent | Product | Conditions |
|---|---|---|---|
| This compound | Ethylene Glycol | 2-(1,3-Dioxolan-2-yl)pyridine | Acid Catalyst, Removal of Ethanol |
While acetals are generally stable to nucleophiles under neutral or basic conditions, their reaction with strong organometallic nucleophiles like Grignard reagents or organolithium reagents can be complex. Typically, acetals are used as protecting groups for aldehydes and ketones against such reagents. However, the reactivity can be influenced by the specific structure of the acetal and the reaction conditions.
Grignard reagents are known to react with aldehydes and ketones to form alcohols wikipedia.orgnih.govrsc.orgchemohollic.com. They can also add to esters, typically twice, to yield tertiary alcohols wikipedia.org. While direct reaction of a Grignard reagent with the acetal carbon of this compound is not a standard transformation, reactions with related pyridine (B92270) derivatives provide insight. For instance, the addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines organic-chemistry.org.
Organolithium reagents are also potent nucleophiles and strong bases wikipedia.orgchemohollic.com. They can add to carbonyl compounds and participate in metalation reactions wikipedia.orgnih.govuniurb.it. The reaction of organolithium reagents with acetals is not a common synthetic route for C-C bond formation at the acetal carbon. However, under certain conditions, particularly with Lewis acid activation, such reactions might be feasible, though likely less efficient than the corresponding reaction with the parent aldehyde.
Pyridine Ring Functionalization and Derivatization
The pyridine ring in this compound is electron-deficient, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The triethoxymethyl group at the 2-position will influence the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The pyridine nitrogen also readily protonates or complexes with Lewis acids under typical EAS conditions, further deactivating the ring. When substitution does occur, it is generally directed to the 3- and 5-positions.
Nitration of pyridine derivatives typically requires harsh conditions, such as treatment with nitric acid in the presence of sulfuric acid nih.govyoutube.comyoutube.com. The nitration of pyridine itself gives 3-nitropyridine (B142982) in low yield. For this compound, the triethoxymethyl group, being an alkoxy-like substituent, might be expected to have some activating and ortho-, para-directing influence. However, the strong deactivating effect of the pyridine nitrogen is likely to dominate, with substitution, if it occurs, favoring the 5-position.
Halogenation of pyridines can also be achieved under vigorous conditions wikipedia.orglibretexts.orgmasterorganicchemistry.com. For less reactive substrates, a Lewis acid catalyst is often required. The regioselectivity is again typically for the 3- and 5-positions. The presence of the 2-substituent in this compound would likely direct incoming electrophiles to the 5-position.
Table 3: Electrophilic Aromatic Substitution on Pyridine Derivatives
| Reaction | Reagents | Typical Position of Substitution |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3- and 5-positions youtube.comyoutube.com |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom youtube.comwikipedia.orgnih.gov. For SNAr to occur, a good leaving group, such as a halide, must be present at one of these activated positions.
Therefore, derivatives of this compound bearing a leaving group, for example, at the 6-position, would be expected to undergo nucleophilic substitution. For instance, a hypothetical 6-chloro-2-(triethoxymethyl)pyridine could react with nucleophiles like alkoxides, amines, or thiolates to displace the chloride and form the corresponding 6-substituted derivative. The reaction of 2-chloropyridines with various nucleophiles is a well-established method for the synthesis of 2-substituted pyridines youtube.comyoutube.comresearchgate.net.
The Chichibabin reaction, which involves the amination of pyridines with sodium amide, is a classic example of nucleophilic substitution where hydride acts as the leaving group. This reaction typically occurs at the 2- or 6-position. For this compound, a Chichibabin-type reaction would be expected to occur at the 6-position to yield 6-amino-2-(triethoxymethyl)pyridine.
Table 4: Nucleophilic Aromatic Substitution on Pyridine Derivatives
| Reaction Type | Substrate Type | Nucleophile | Product Type |
|---|---|---|---|
| SNAr | 2-Halopyridine | RO⁻, R₂NH, RS⁻ | 2-Alkoxy-, 2-Amino-, 2-Thiopyridine youtube.comyoutube.comresearchgate.net |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, a halogen substituent on the pyridine ring is a prerequisite for participation in these transformations.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govlibretexts.org For a derivative such as halo-2-(triethoxymethyl)pyridine, this reaction would entail the formation of a new carbon-carbon bond at the halogenated position of the pyridine ring. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com The reaction is typically carried out in the presence of a base. organic-chemistry.org
Table 1: Hypothetical Heck Reaction of a Halo-2-(triethoxymethyl)pyridine Derivative
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 5-Bromo-2-(triethoxymethyl)pyridine | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 5-Styryl-2-(triethoxymethyl)pyridine | Data not available |
| 2 | 5-Iodo-2-(triethoxymethyl)pyridine | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl 3-(2-(triethoxymethyl)pyridin-5-yl)acrylate | Data not available |
Note: This table is illustrative and based on general Heck reaction principles, as specific examples for this substrate are not readily found in the cited literature.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govnih.gov A halo-substituted this compound could be coupled with various aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted pyridines. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand and base can be crucial for achieving high yields, especially with heteroaromatic substrates. nih.govnih.gov
Table 2: Hypothetical Suzuki-Miyaura Coupling of a Halo-2-(triethoxymethyl)pyridine Derivative
| Entry | Pyridine Derivative | Boronic Acid/Ester | Catalyst | Ligand | Base | Product | Yield (%) |
| 1 | 5-Bromo-2-(triethoxymethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 5-Phenyl-2-(triethoxymethyl)pyridine | Data not available |
| 2 | 5-Chloro-2-(triethoxymethyl)pyridine | 4-Methoxyphenylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 5-(4-Methoxyphenyl)-2-(triethoxymethyl)pyridine | Data not available |
Note: This table is illustrative and based on general Suzuki-Miyaura coupling principles, as specific examples for this substrate are not readily found in the cited literature.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.netorgsyn.orgnih.gov A halo-2-(triethoxymethyl)pyridine could serve as the electrophilic partner. Alternatively, a 2-(triethoxymethyl)pyridylzinc reagent could be prepared and coupled with various aryl or vinyl halides. researchgate.net Organozinc reagents are known for their high reactivity, often allowing for milder reaction conditions compared to other organometallic reagents. nih.gov
Table 3: Hypothetical Negishi Coupling Involving a this compound Derivative
| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield (%) |
| 1 | 5-Bromo-2-(triethoxymethyl)pyridine | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | 5-Phenyl-2-(triethoxymethyl)pyridine | Data not available |
| 2 | 2-(Triethoxymethyl)pyridylzinc bromide | 4-Iodoanisole | PdCl₂(dppf) | dppf | 2-(4-Methoxyphenyl)-2-(triethoxymethyl)pyridine | Data not available |
Note: This table is illustrative and based on general Negishi coupling principles, as specific examples for this substrate are not readily found in the cited literature.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org A halo-substituted this compound would be a suitable substrate for this reaction, allowing for the introduction of an alkynyl group onto the pyridine ring. The reaction is typically carried out in the presence of an amine base. organic-chemistry.orgscirp.org
Table 4: Hypothetical Sonogashira Coupling of a Halo-2-(triethoxymethyl)pyridine Derivative
| Entry | Pyridine Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product | Yield (%) |
| 1 | 5-Iodo-2-(triethoxymethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 5-(Phenylethynyl)-2-(triethoxymethyl)pyridine | Data not available |
| 2 | 5-Bromo-2-(triethoxymethyl)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 5-((Trimethylsilyl)ethynyl)-2-(triethoxymethyl)pyridine | Data not available |
Note: This table is illustrative and based on general Sonogashira coupling principles, as specific examples for this substrate are not readily found in the cited literature.
Radical Functionalization and Addition Reactions
Radical reactions offer a complementary approach to functionalize pyridine rings. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. nih.gov The functionalization of this compound via radical pathways would likely involve the generation of a pyridyl radical or the addition of an external radical to the pyridine ring. nih.govnih.gov Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov
The addition of alkyl radicals to pyridinium (B92312) species, a reaction known as the Minisci reaction, typically favors functionalization at the C2 and C4 positions. nih.gov For this compound, this would likely lead to substitution at the C4 and C6 positions.
Oxidation Reactions of the Pyridine Nitrogen (N-oxidation)
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. scripps.edu This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. researchgate.net Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgchemtube3d.comresearchgate.net The N-oxidation of this compound would yield this compound N-oxide. The presence of the electron-donating alkoxy group at the 2-position might influence the rate of oxidation. arkat-usa.org
Table 5: Hypothetical N-Oxidation of this compound
| Entry | Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | This compound | m-CPBA | Dichloromethane | 25 | This compound N-oxide | Data not available |
| 2 | This compound | H₂O₂ / Acetic Acid | - | 70-80 | This compound N-oxide | Data not available |
Note: This table is illustrative and based on general N-oxidation procedures for pyridines, as specific examples for this substrate are not readily found in the cited literature.
Reactions at the Pyridine Nitrogen (e.g., Quaternization, Lewis Acid Adduct Formation)
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital. This electron pair is not part of the aromatic π-system and is readily available for reaction with electrophiles and Lewis acids, defining a significant aspect of the compound's reactivity.
Quaternization:
Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a positively charged quaternary pyridinium salt. This reaction is a fundamental transformation for pyridine and its derivatives. researchgate.netresearchgate.net The general scheme for the quaternization of a 2-substituted pyridine is as follows:
Figure 1: General reaction scheme for the quaternization of a 2-substituted pyridine.
The reactivity of the pyridine nitrogen towards quaternization is sensitive to both electronic and steric effects of the substituents on the ring. In the case of this compound, the triethoxymethyl group at the C-2 position is expected to exert a significant steric influence. Research on analogous 2-substituted pyridines, such as 2-methylpyridine (B31789), has shown that a substituent adjacent to the nitrogen atom can sterically hinder the approach of the electrophile. nih.gov For instance, the reaction of a tosyl-ribofuranoside with pyridine resulted in a 78% yield of the corresponding pyridinium salt, whereas the same reaction with 2-methylpyridine yielded only 31% of the product, a result attributed to the steric hindrance of the methyl group. nih.gov
Given that the triethoxymethyl group is considerably bulkier than a methyl group, it is anticipated that this compound would exhibit lower reactivity in quaternization reactions compared to unsubstituted pyridine or pyridines with smaller substituents at the 2-position. The reaction would likely require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.
Lewis Acid Adduct Formation:
The lone pair on the nitrogen atom also allows this compound to act as a Lewis base, readily forming adducts with various Lewis acids (e.g., boranes, metal halides). nih.govresearchgate.net This interaction involves the donation of the nitrogen's electron pair to an electron-deficient Lewis acid, forming a coordinate covalent bond.
The formation of such adducts can significantly alter the electronic properties of the pyridine ring. Coordination of a Lewis acid to the nitrogen atom withdraws electron density from the ring system, making it more electron-deficient. This can, in turn, influence the reactivity of the ring towards other reagents. nih.gov
Similar to quaternization, the formation of Lewis acid adducts is also subject to steric effects. The bulky 2-(triethoxymethyl) group would likely impede the approach of a Lewis acid to the nitrogen atom. This steric hindrance could result in a weaker Lewis acid-base interaction or a lower equilibrium constant for adduct formation compared to less sterically crowded pyridines. The stability and structure of these adducts can be investigated using spectroscopic methods, such as NMR. nih.gov
| Reaction Type | General Reactivity of Pyridine | Expected Effect of 2-(Triethoxymethyl) Group | Reasoning |
|---|---|---|---|
| Quaternization | Forms pyridinium salts with electrophiles | Decreased reactivity; slower reaction rate | Significant steric hindrance impeding the approach of the electrophile |
| Lewis Acid Adduct Formation | Acts as a Lewis base to form adducts | Weaker adduct formation; lower equilibrium constant | Steric hindrance impeding the approach of the Lewis acid |
Chemo-, Regio-, and Stereoselective Aspects in Reactions of this compound Derivatives
Selectivity is a crucial concept in the synthesis of complex molecules. For derivatives of this compound, the interplay of the pyridine core and the functional side chain presents challenges and opportunities for selective transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. A derivative of this compound contains several potential reactive sites: the pyridine nitrogen, the aromatic carbon atoms, and the triethoxymethyl group itself (which can undergo hydrolysis, for example). Achieving chemoselectivity depends on the careful choice of reagents and reaction conditions. For instance, a strong, non-nucleophilic base might selectively deprotonate a position on the ring or side chain, while an alkyl halide under neutral conditions would preferentially target the basic pyridine nitrogen for quaternization.
Regioselectivity:
Regioselectivity concerns the preference for reaction at one position over another. In pyridine chemistry, this is particularly relevant for substitution reactions on the aromatic ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, upon N-activation (e.g., through quaternization or Lewis acid adduct formation as described in 3.2.6), the ring becomes highly activated for nucleophilic attack, primarily at the C-2 (α) and C-4 (γ) positions. acs.orgnih.gov
For a quaternized derivative of this compound, a nucleophilic attack would be directed to the C-2, C-4, or C-6 positions. The regiochemical outcome would be dictated by a combination of factors:
Electronic Effects: The positive charge on the nitrogen atom strongly activates the α (C2, C6) and γ (C4) positions.
Steric Effects: The large 2-(triethoxymethyl) group would severely hinder any nucleophilic attack at the C-2 position. It would also exert some steric influence on the C-6 position, potentially favoring attack at the more accessible C-4 position.
Therefore, it is plausible that nucleophilic addition to an N-activated this compound derivative would proceed with high regioselectivity for the C-4 position. Studies on other 2-substituted pyridines have demonstrated that the position of nucleophilic attack can be controlled to achieve specific regioisomers. nih.govnih.gov
Stereoselectivity:
Stereoselectivity relates to the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions on its derivatives can introduce chirality, leading to stereochemical considerations. For example, if a reaction creates a new chiral center on the side chain or if the pyridine ring undergoes a reaction that generates a chiral product (e.g., a dihydropyridine (B1217469) derivative), the stereochemical outcome becomes important. nih.gov
Applications in Advanced Organic Synthesis and Building Block Chemistry
Role as a Precursor for Complex Heterocyclic Scaffolds
Once deprotected, the resulting 2-formylpyridine is a key starting material for the synthesis of various complex heterocyclic systems. Its aldehyde functionality provides a reactive handle for cyclization and condensation reactions, enabling the construction of diverse and highly functionalized scaffolds. guidechem.com
2-Formylpyridine is instrumental in the synthesis of highly substituted pyridines and polypyridyl systems, such as bipyridines and terpyridines, which are crucial ligands in coordination chemistry and catalysis. nih.govresearchgate.net A prominent method is the Kröhnke pyridine (B92270) synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net
In an adaptation of this methodology, 2-formylpyridine can be used to generate the required precursors. For instance, condensation of 2-formylpyridine with a methyl ketone produces an α,β-unsaturated ketone. This intermediate can then react with a second equivalent of an activated methylenic compound (like a 2-acetylpyridine (B122185) derivative) in a Michael addition, followed by cyclization and aromatization to yield polysubstituted pyridines. wikipedia.org A notable application is the one-pot synthesis of 2,4,6-triarylpyridines. ijpsonline.com Furthermore, the reaction of 2-formylpyridine with two equivalents of 2-acetylpyridine can generate terpyridine scaffolds, which are of significant interest for their metal-chelating properties. wikipedia.org
| Reaction Name/Type | Precursors Derived from 2-Formylpyridine | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Kröhnke Pyridine Synthesis (Adaptation) | α,β-Unsaturated ketones | α-Pyridinium methyl ketone salts, Ammonium acetate | 2,4,6-Trisubstituted Pyridines | wikipedia.orgdrugfuture.com |
| Terpyridine Synthesis | Chalcone-type intermediates | 2-Acetylpyridine | 4'-Aryl-2,2':6',2''-terpyridines | wikipedia.org |
The aldehyde group of 2-formylpyridine is a key functional group for building fused heterocyclic systems, where the pyridine ring is annulated with another ring. These scaffolds are prevalent in medicinal chemistry and materials science. nih.govias.ac.in For example, 2-formylpyridine can undergo condensation with active methylene (B1212753) compounds containing a nitrile group, which, upon further reaction and cyclization, can lead to the formation of fused systems like pyrido[2,3-d]pyrimidines. nih.govnih.gov
Similarly, reaction with hydrazides can initiate a cyclization cascade to form pyrazolo[3,4-b]pyridines, another important heterocyclic core. nih.gov The general strategy involves an initial condensation at the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused product. This approach allows for the modular construction of complex polycyclic aromatic systems from simple, readily available starting materials. ias.ac.innih.gov
In the realm of natural product synthesis, functionalized pyridine moieties serve as critical building blocks for constructing complex molecular targets. miamioh.edursc.org While 2-(Triethoxymethyl)pyridine itself is not prominently cited in landmark total syntheses, the strategic use of its deprotected form, 2-formylpyridine, aligns with established synthetic strategies. The aldehyde allows for the introduction of the pyridyl group into a larger molecule, which can then be elaborated towards the final natural product. uci.edu
For example, in the bioinspired synthesis of pyritides, a class of macrocyclic peptides containing a trisubstituted pyridine core, the pyridine ring is formed via aza-Diels-Alder reactions. nih.gov Synthetic strategies toward such molecules often rely on pre-functionalized building blocks. A precursor like 2-formylpyridine is ideal for such approaches, where it can be used to form imines or other intermediates necessary for key bond-forming or cyclization steps that establish the core structure of the natural product. uci.edunih.gov
Building Block for Carbon-Carbon Bond Formation Methodologies
The unmasked aldehyde of 2-formylpyridine is an electrophilic center that readily participates in a variety of fundamental carbon-carbon bond-forming reactions. wikipedia.orglibretexts.org These reactions are cornerstones of organic synthesis, allowing for the construction of more complex carbon skeletons appended to the pyridine ring.
Key examples of such transformations include:
Aldol (B89426) Additions and Condensations: 2-Formylpyridine can react with enolates derived from ketones or esters to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated systems. sigmaaldrich.com
Claisen-Schmidt Condensation: This is a specific type of aldol condensation between an aldehyde (like 2-formylpyridine) and a ketone under basic or acidic conditions to form chalcone-like compounds (enones).
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde group into an alkene, providing a reliable method for forming carbon-carbon double bonds with control over stereochemistry.
Grignard and Organolithium Additions: Organometallic reagents add to the carbonyl carbon to form secondary alcohols, extending the carbon chain and introducing new functional groups.
| Reaction Type | Reagent | Initial Product | Utility | Reference |
|---|---|---|---|---|
| Aldol Addition | Ketone/Ester Enolate | β-Hydroxy carbonyl compound | Formation of C-C single bonds | sigmaaldrich.com |
| Claisen-Schmidt Condensation | Methyl Ketone | α,β-Unsaturated ketone (enone) | Precursor for Michael additions, pyridine synthesis | wikipedia.org |
| Wittig Reaction | Phosphorus Ylide | Alkene | Formation of C=C double bonds | wikipedia.org |
| Grignard Addition | R-MgBr | Secondary Alcohol | Chain extension, introduction of alkyl/aryl groups | wikipedia.org |
Reactivity in Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgbaranlab.org The aldehyde functionality derived from this compound is an excellent trigger for such sequences, particularly in multicomponent reactions (MCRs). bohrium.comnih.gov
In a typical MCR, 2-formylpyridine can react with an amine and a third component (e.g., an active methylene compound or a β-dicarbonyl compound) in one pot. acsgcipr.org The initial imine formation between the aldehyde and the amine generates a reactive intermediate that then undergoes further transformations like Michael additions or intramolecular cyclizations. nih.gov These sequences allow for the rapid assembly of complex heterocyclic structures, such as highly functionalized pyridin-2(1H)-ones or bipyrimidines, from simple starting materials. researchgate.netrsc.org The efficiency and atom economy of these reactions make them powerful tools in modern synthetic chemistry for building libraries of drug-like molecules. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Spectroscopic Probing of Reaction Intermediates (Focus on mechanistic insights)
No dedicated studies employing spectroscopic techniques, such as NMR, IR, or mass spectrometry, to identify and characterize reaction intermediates involving 2-(Triethoxymethyl)pyridine have been found. While these techniques are standard for mechanistic elucidation in organic chemistry, their application to this specific compound has not been reported in the available literature.
Kinetic Studies of Reaction Rates and Orders
There is a notable absence of kinetic data for reactions involving this compound. Research that would determine reaction rate constants, establish the order of reaction with respect to various reactants, and calculate activation energies is not present in the public domain. Such studies are crucial for understanding reaction mechanisms and optimizing conditions, but have been conducted for other pyridine (B92270) derivatives, such as the reaction of hydroxyl radicals with simple alkylated pyridines or the synthesis of 2-methyl-5-ethyl pyridine, rather than this compound itself. oberlin.eduresearchgate.netrsc.org
Elucidation of Catalytic Cycles (e.g., Palladium-catalyzed processes)
While palladium-catalyzed reactions of pyridine-containing molecules are a well-researched area, specific catalytic cycles involving this compound are not described. Mechanistic studies on related compounds, such as 2-phenylpyridine, detail C-H activation pathways where the pyridine nitrogen acts as a directing group to facilitate ortho-functionalization. beilstein-journals.orgrsc.orgresearchgate.net A plausible, though purely hypothetical, cycle for this compound could involve the pyridine nitrogen directing a metal catalyst to a C-H bond on the pyridine ring or a reaction partner. However, without experimental or computational evidence specific to this compound, any proposed cycle remains speculative.
A general representation of a palladium-catalyzed C-H activation/cross-coupling reaction, which could be hypothesized for a pyridine derivative, is shown below.
Hypothetical Palladium Catalytic Cycle
| Step | Description | Intermediate |
|---|---|---|
| 1 | C-H Activation | A palladacycle is formed, directed by the pyridine nitrogen. |
| 2 | Oxidative Addition | The coupling partner (e.g., an aryl halide) adds to the palladium center. |
| 3 | Reductive Elimination | The desired C-C bond is formed, releasing the product. |
| 4 | Catalyst Regeneration | The active Pd(II) catalyst is regenerated. |
This table represents a generalized mechanism for related compounds and is not based on specific data for this compound.
Role of the Acetal (B89532) Group in Directing Reactivity and Selectivity
The influence of the triethoxymethyl group on the reactivity and selectivity of the pyridine ring has not been specifically investigated. In other chemical systems, acetal groups can serve as directing groups in metal-catalyzed reactions or as protecting groups for aldehydes. aablocks.com For instance, research on nucleoside chemistry has shown that the formation of a pyridinium-acetal preassociation complex can influence regioselectivity. nih.govnih.gov It is conceivable that the acetal group in this compound could influence reaction outcomes through steric hindrance or by acting as a latent aldehyde, which could be unmasked under specific conditions. However, studies confirming or exploring these potential roles for this compound are absent from the literature.
Theoretical and Computational Studies
Electronic Structure and Reactivity Predictions
The electronic structure of 2-(Triethoxymethyl)pyridine is fundamental to its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and molecular orbitals.
The pyridine (B92270) ring, being an electron-deficient aromatic system, has its electron density further influenced by the triethoxymethyl substituent at the 2-position. The oxygen atoms of the ethoxy groups, with their lone pairs of electrons, can donate electron density to the pyridine ring through resonance, while also exerting an inductive electron-withdrawing effect. Computational models predict that the nitrogen atom of the pyridine ring remains the most electron-rich center, making it a primary site for protonation and electrophilic attack.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms, while the LUMO is anticipated to be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G* |
Note: The data in this table is hypothetical and based on typical values for similar pyridine derivatives.
Conformational Analysis and Molecular Dynamics
The flexibility of the triethoxymethyl group gives rise to a complex conformational landscape for this compound. The rotation around the C2-C(methoxy) and C-O bonds leads to various possible spatial arrangements of the ethoxy groups relative to the pyridine ring.
Conformational analysis of simpler 2-alkoxypyridines, such as 2-methoxypyridine, has shown a preference for a planar or near-planar arrangement where the alkoxy group is in the plane of the pyridine ring. This preference is often attributed to favorable orbital interactions. For this compound, steric hindrance between the three ethoxy groups and the hydrogen atom at the 3-position of the pyridine ring will play a significant role in determining the most stable conformers. It is predicted that the molecule will adopt a staggered conformation to minimize these steric clashes.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. tandfonline.com These simulations can reveal the accessible conformations and the timescales of conformational changes. In a polar solvent, it is expected that the more polar conformers would be stabilized. MD studies on substituted pyridines have shown that such simulations are valuable for understanding the interactions between the molecule and its surroundings. nih.gov
Table 2: Key Dihedral Angles in a Predicted Low-Energy Conformer of this compound
| Dihedral Angle | Predicted Value (degrees) |
|---|---|
| N1-C2-C(methoxy)-O1 | 178.5 |
| C2-C(methoxy)-O1-C(ethyl) | 180.0 |
| C2-C(methoxy)-O2-C(ethyl) | 60.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Theory Calculations
Computational modeling can be used to explore the mechanisms of reactions involving this compound. For instance, the hydrolysis of the orthoester functionality to yield an ester and eventually a carboxylic acid is a plausible reaction pathway. Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition states and intermediates.
Transition State Theory (TST) can then be applied to calculate the reaction rates. pearson.com By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be estimated. For the hydrolysis reaction, the mechanism would likely involve the protonation of one of the oxygen atoms, followed by nucleophilic attack of water and subsequent elimination of ethanol (B145695).
Another potential reaction is the N-alkylation of the pyridine nitrogen. wikipedia.org Computational studies can compare the energetics of these different reaction pathways to predict which is more likely to occur under specific conditions.
Quantum Chemical Calculations for Energetic Profiles
Quantum chemical calculations are instrumental in determining the energetic profiles of various processes involving this compound. This includes the calculation of conformational energies, reaction enthalpies, and activation energies.
For example, the relative energies of different conformers can be calculated to determine the most stable structure. The energy difference between a planar and a non-planar arrangement of the triethoxymethyl group can provide insight into the rotational barrier around the C2-C(methoxy) bond.
Furthermore, the energetic profile for a reaction, such as the aforementioned hydrolysis, can be constructed. This profile would show the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. Such profiles are invaluable for understanding the kinetics and thermodynamics of the reaction. High-level ab initio methods can provide very accurate energy calculations, which are crucial for reliable predictions of chemical behavior.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxypyridine |
| 2-ethoxypyridine |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical processes is a central theme in modern chemistry. Future research concerning 2-(triethoxymethyl)pyridine will likely focus on developing synthetic routes that align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of renewable resources and non-hazardous reagents. nih.govijarsct.co.inresearchgate.net
Current synthetic approaches to orthoesters often rely on classical methods such as the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (like 2-cyanopyridine) with an excess of alcohol (ethanol). wikipedia.orgrsc.org While effective, these methods can require anhydrous conditions and may generate stoichiometric amounts of waste.
Future synthetic strategies are expected to explore catalyst-driven processes that minimize waste and energy consumption. Potential avenues include:
Catalytic Pinner-type Reactions: Investigating novel catalysts, potentially heterogeneous or biocatalytic, to facilitate the reaction of 2-cyanopyridine (B140075) with ethanol (B145695) under milder conditions, reducing the need for strong acids and simplifying product isolation.
Direct Oxidation/Alkoxylation: Developing methods for the direct conversion of 2-methylpyridine (B31789) or related precursors through oxidative C-H functionalization in the presence of ethanol, potentially using electrochemical or photocatalytic approaches.
Solvent-Free and Alternative Media: Exploring syntheses under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids to minimize volatile organic compound (VOC) emissions and simplify purification. ijarsct.co.in
A comparison of potential synthetic precursors and their alignment with green chemistry principles is outlined below.
| Precursor | Potential Synthetic Route | Green Chemistry Considerations |
| 2-Cyanopyridine | Acid-catalyzed reaction with ethanol (Pinner Reaction) | High atom economy but often requires harsh acidic conditions. |
| 2-Pyridinecarboxaldehyde (B72084) | Acetalization with triethyl orthoformate | Generally mild conditions; byproducts are typically volatile. |
| 2-(Trichloromethyl)pyridine | Nucleophilic substitution with sodium ethoxide | Stoichiometric salt waste; precursor can be hazardous. wikipedia.org |
| 2-Methylpyridine | Catalytic C-H oxidation/alkoxylation | Potentially high atom economy; requires development of selective catalysts. |
Exploration of New Reactivity Modes and Transformations
The unique structure of this compound, featuring a Lewis basic nitrogen atom in proximity to the electrophilic orthoester carbon, suggests a rich and underexplored reactivity profile. The orthoester group is known to be a stable precursor to esters, carboxylic acids, and aldehydes, readily undergoing hydrolysis under mild acidic conditions. wikipedia.orgalfa-chemistry.com Future research will likely move beyond this known reactivity to uncover novel transformations.
Key areas of exploration include:
Metal-Catalyzed Cross-Coupling: The pyridine (B92270) nitrogen can act as a directing group, enabling regioselective C-H activation and functionalization of the pyridine ring while the orthoester moiety remains intact or participates in the reaction.
Intramolecular Rearrangements: Investigating novel rearrangements, analogous to the Johnson-Claisen rearrangement, where the orthoester participates in C-C bond formation to create more complex heterocyclic systems. alfa-chemistry.com
Lewis Acid-Mediated Reactions: The bidentate chelation of a Lewis acid by the pyridine nitrogen and one of the orthoester oxygens could generate unique reactive intermediates, enabling transformations not possible with simple alkyl or aryl orthoesters.
Bodroux-Chichibabin-type Reactions: Exploring the reaction of this compound with Grignard reagents to form 2-substituted pyridine derivatives, providing a modular route to functionalized pyridines. wikipedia.org
These new reactivity modes would transform this compound from a simple protecting group into a powerful linchpin for the construction of complex molecular architectures.
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way molecules are made, offering enhanced safety, scalability, reproducibility, and speed. springerprofessional.deyoutube.com The properties of this compound and its synthetic precursors make it an ideal candidate for integration into these modern technological platforms.
Flow Synthesis of this compound: Continuous flow reactors could enable the safe and scalable synthesis of the target compound. For instance, a flow setup could allow for the controlled mixing of 2-cyanopyridine with an acid-ethanol stream at precise temperatures, minimizing reaction times and improving yield and safety.
Automated Derivatization: Once synthesized, the compound can be used as a building block in automated platforms. An automated synthesizer could perform a sequence of reactions, such as hydrolyzing the orthoester to the aldehyde, followed by a condensation reaction (e.g., Knoevenagel or reductive amination) with a library of different nucleophiles, rapidly generating a diverse set of pyridine derivatives. merckmillipore.comresearchgate.net
The advantages of applying these technologies are significant:
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis of the core molecule and its immediate derivatives. | Improved heat and mass transfer, enhanced safety for exothermic reactions, ease of scalability, potential for in-line purification. springerprofessional.de |
| Automated Synthesis | High-throughput library synthesis using the pyridine acetal (B89532) scaffold. | Increased speed of discovery, enhanced reproducibility, reduced human error, generation of large datasets for structure-activity relationship studies. merckmillipore.comresearchgate.net |
Design of Advanced Synthetic Methodologies Utilizing Pyridine Acetal Scaffolds
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science, valued for their unique chemical properties and ability to interact with biological targets. nih.govresearchgate.netnih.govdovepress.com The this compound scaffold serves as a stable, masked version of 2-pyridinecarboxaldehyde, a versatile chemical handle. This "masked reactivity" allows for the design of sophisticated, multi-step synthetic strategies.
Future research is expected to leverage this scaffold for:
Multicomponent Reactions (MCRs): Designing novel MCRs where this compound is a key component. For example, an in situ hydrolysis to the aldehyde within a complex reaction mixture could trigger a cascade of bond-forming events, assembling complex molecules in a single pot.
Fragment-Based Drug Discovery: Using the scaffold as a core fragment for building libraries of potential drug candidates. Its ability to be easily unmasked and functionalized makes it ideal for generating diverse structures for biological screening. nih.gov
Synthesis of Complex Natural Products: Employing the pyridine acetal as a key intermediate in the total synthesis of complex natural products containing the 2-substituted pyridine motif. The stability of the orthoester to a wide range of reaction conditions (e.g., basic, organometallic) allows for its introduction early in a synthetic sequence. clockss.org
The development of new methodologies based on this scaffold will further establish the importance of pyridine-containing structures in chemical and pharmaceutical research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
